molecular formula C14H11F3O B1596800 [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol CAS No. 773872-63-2

[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol

Cat. No. B1596800
M. Wt: 252.23 g/mol
InChI Key: BVPHVFJGWWPIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, but specific data for this compound is not available .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, etc. For this compound, such specific information is not available .

Scientific Research Applications

1. Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles

  • Application Summary: This research focuses on the synthesis of 3-trifluoromethyl-1,2,4-triazoles, which are pharmaceutically valuable. The method developed uses trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .
  • Methods of Application: The multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields .
  • Results or Outcomes: The method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

2. Synthesis of 3-Trifluoromethyl-5,6-Dihydro-[1,2,4]Triazolo Pyrazine Derivatives

  • Application Summary: This research reports the synthesis of a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives. These compounds were synthesized by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .
  • Methods of Application: All the target compounds were synthesized in excellent yields under mild reaction conditions .
  • Results or Outcomes: The resultant compounds were effectively screened for their anti-cancer properties and the results are promising. The IC50 range was estimated at 6.587 to 11.10 µM, showing that compound RB7 had remarkable anticancer activity on HT-29 .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Specific safety and hazard data for this compound is not available .

Future Directions

The future directions in the research and application of this compound are not specified in the available resources .

properties

IUPAC Name

[4-[3-(trifluoromethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPHVFJGWWPIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362707
Record name [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol

CAS RN

773872-63-2
Record name [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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